2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(4-ISOPROPYLPHENYL)SULFONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that have significant applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, is noted for its potential therapeutic properties and is a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ISOPROPYLPHENYL)SULFONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur, can be employed to construct the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve high-speed vibration milling (HSVM) techniques, which are advantageous due to their short reaction times and environmentally friendly conditions. HSVM has been successfully applied in solvent-free reactions in organic synthesis, including the functionalization of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ISOPROPYLPHENYL)SULFONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-{[(4-ISOPROPYLPHENYL)SULFONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-ISOPROPYLPHENYL)SULFONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[(2E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: This compound shares a similar thiophene core but differs in its functional groups and overall structure.
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Another thiophene derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of 2-{[(4-ISOPROPYLPHENYL)SULFONYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific functional groups, which confer unique chemical reactivity and biological activity. Its isopropylphenylsulfonyl group, in particular, may contribute to its distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N2O3S2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[(4-propan-2-ylphenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O3S2/c1-10(2)11-6-8-12(9-7-11)24(21,22)19-17-15(16(18)20)13-4-3-5-14(13)23-17/h6-10,19H,3-5H2,1-2H3,(H2,18,20) |
InChI Key |
LHEVFSZOHKMYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origin of Product |
United States |
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